1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione
Description
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(1H-pyrrol-3-ylmethyl)piperidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O2/c13-9-2-4-12(10(14)5-9)7-8-1-3-11-6-8/h1,3,6,11H,2,4-5,7H2 |
InChI Key |
WENRJFGZTMGRHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CC1=O)CC2=CNC=C2 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Piperidine-2,4-dione
The piperidine-2,4-dione core can be synthesized using diketone precursors through cyclization reactions:
- Reagents: Acetylacetone (or similar diketones) and ammonium acetate.
- Reaction Conditions: Reflux in ethanol or another polar solvent to promote cyclization.
$$
\text{CH}3\text{COCH}2\text{COCH}3 + \text{NH}3 \rightarrow \text{Piperidine-2,4-dione (Cyclic Intermediate)}
$$
Step 2: Synthesis of Pyrrole Derivative
The pyrrole moiety is often synthesized through Paal-Knorr synthesis:
- Reagents: A diketone (e.g., 1,4-dicarbonyl compound) and ammonia or primary amines.
- Reaction Conditions: Acidic or neutral conditions with mild heating.
Step 3: Alkylation Reaction
The pyrrole group is introduced to the piperidine ring via an alkylation process:
- Reagents: Pyrrole and a suitable alkylating agent (e.g., halomethyl ketones).
- Catalyst: A base such as potassium carbonate or sodium hydride.
$$
\text{Piperidine-2,4-dione} + \text{Halomethylpyrrole} \rightarrow \text{1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione}
$$
Optimization Parameters
To ensure a high yield and purity:
- Temperature Control: Maintain moderate temperatures to prevent decomposition.
- Solvent Selection: Use polar aprotic solvents like DMF or DMSO for alkylation reactions.
- Purification: Employ recrystallization or column chromatography.
Table: Summary of Reagents and Conditions
| Step | Reaction | Reagents | Conditions | Expected Yield |
|---|---|---|---|---|
| 1 | Cyclization to form piperidine-2,4-dione | Acetylacetone, NH$$_3$$ | Reflux in ethanol | ~70% |
| 2 | Pyrrole synthesis (Paal-Knorr) | Diketone, NH$$_3$$ | Mild heating | ~80% |
| 3 | Alkylation with pyrrole moiety | Halomethylpyrrole, base | DMF/DMSO at ~60°C | ~75% |
Challenges and Notes
- The diketone functionality in the final compound may require careful handling to avoid side reactions such as oxidation.
- Reaction intermediates should be monitored using techniques like NMR or TLC to ensure proper progression.
Chemical Reactions Analysis
Types of Reactions: 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring or the piperidine-2,4-dione moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Antidiabetic Properties
Research indicates that derivatives of piperidine compounds exhibit antidiabetic activity by enhancing insulin sensitivity and promoting glucose uptake in cells. For instance, studies have shown that certain piperidine derivatives can reduce blood glucose levels effectively without significantly affecting insulin concentrations . The mechanism involves stimulating glucose transport into muscle and adipose tissues, which is crucial for managing type 2 diabetes.
Analgesic and Sedative Effects
A notable application of 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione is its analgesic properties. In preclinical studies, compounds based on this structure demonstrated significant analgesic activity in pain models such as the "hot plate" and "writhing" tests. Some derivatives were found to be more effective than traditional analgesics like aspirin and comparable to morphine in efficacy . Additionally, these compounds exhibited sedative effects, suggesting their potential use in treating anxiety disorders.
Anticancer Activity
The compound's derivatives have also been investigated for their anticancer properties. Some studies reported moderate cytotoxicity against various cancer cell lines, indicating potential as a lead compound for developing new anticancer agents . The ability to inhibit specific enzymes involved in cancer progression further supports its therapeutic potential.
Drug Development
Due to its diverse biological activities, 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione serves as a scaffold for drug development. Researchers are exploring modifications to enhance its efficacy and selectivity against specific targets. The compound's ability to interact with various receptors makes it a candidate for developing multi-target drugs aimed at treating complex diseases like metabolic syndrome and certain cancers .
Cosmetic Formulations
Beyond pharmaceuticals, there is emerging interest in the cosmetic applications of this compound. Its properties may be harnessed in formulations aimed at skin care or anti-aging products, leveraging its biological activity to improve skin health and appearance .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione with analogous piperidine-2,4-dione derivatives:
Key Observations :
- Chlorobenzyl () and methoxyphenyl () derivatives exhibit enhanced lipophilicity and electronic modulation, which may impact pharmacokinetics.
- Thermal Stability : The target compound’s high boiling point (420.8°C ) suggests greater thermal stability compared to 1-(propan-2-yl)piperidine-2,4-dione (261.5°C ) .
Biological Activity
1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione is a complex organic compound notable for its unique structural features, including a piperidine ring substituted with a pyrrole moiety and a diketone functional group. These characteristics contribute to its diverse biological activities and potential applications in medicinal chemistry and drug development.
Structural Characteristics
The molecular structure of 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione can be represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | C₉H₁₁N₃O₂ |
| Molecular Weight | 179.20 g/mol |
| Functional Groups | Diketone, piperidine, pyrrole |
The compound's diketone functionality allows for various chemical reactions, which can lead to the synthesis of derivatives with enhanced biological activity.
Anticancer Properties
Research indicates that derivatives of 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit key kinases involved in cancer cell proliferation, such as CDK2 and GSK3 alpha. In vitro tests demonstrated that the compound effectively arrested the cell cycle in cancer cell lines, leading to reduced cell viability and proliferation rates .
Table 1: Anticancer Activity Data
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies have evaluated its efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be effective against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
These findings suggest that the compound may serve as a lead structure for developing new antibiotics.
Neuroprotective Effects
Additionally, the compound's ability to interact with neuroprotective pathways has been explored. It has been suggested that modifications to the piperidine ring can enhance its neuroprotective effects, making it a candidate for treating neurodegenerative diseases .
The biological activity of 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione primarily involves its interaction with specific protein targets. It has been shown to modulate pathways related to cell cycle regulation and apoptosis. The compound's ability to influence protein degradation pathways indicates its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders .
Case Studies
Several case studies highlight the potential applications of this compound in clinical settings:
- Case Study on Cancer Treatment : A study involving MCF-7 breast cancer cells demonstrated that treatment with 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione resulted in a significant reduction in cell viability compared to control groups. The study attributed this effect to the compound's ability to induce apoptosis through CDK2 inhibition .
- Case Study on Antimicrobial Efficacy : In a comparative analysis of several pyrrole derivatives, 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione exhibited superior antimicrobial activity against E. coli, suggesting its potential as a new antibacterial agent .
Q & A
Basic: What synthetic routes are commonly employed to prepare 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione, and what are their critical reaction parameters?
Methodological Answer:
The compound’s synthesis typically involves coupling a pyrrole derivative with a piperidine-2,4-dione scaffold. Key steps include:
- Acylation/alkylation : Reacting 1H-pyrrole-3-carbaldehyde with a piperidine-2,4-dione precursor via nucleophilic substitution or reductive amination. Temperature control (40–80°C) and anhydrous conditions are critical to avoid side reactions .
- Protection/deprotection : Use of tert-butyldimethylsilyl (TBS) groups to protect reactive sites on the pyrrole ring during synthesis, followed by acidic deprotection (e.g., trifluoroacetic acid) .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) is standard. Yield optimization (~50–65%) depends on stoichiometric ratios and catalyst selection (e.g., Pd/C for hydrogenation) .
Basic: How is the structural integrity of 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione validated in crystallographic studies?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELX programs (e.g., SHELXL) refine structures, with R-factors < 0.05 indicating high precision .
- Key parameters : Bond lengths (C–N: ~1.47 Å, C=O: ~1.21 Å) and dihedral angles between pyrrole and piperidine rings (<10° deviation) confirm stereochemical accuracy .
- Validation tools : PLATON or Mercury software checks for voids, hydrogen bonding (e.g., N–H⋯O interactions), and thermal displacement parameters .
Advanced: How can conflicting spectroscopic data (NMR vs. computational predictions) for this compound be resolved?
Methodological Answer:
Discrepancies often arise from solvent effects or dynamic processes:
- Dynamic NMR (DNMR) : Conduct variable-temperature NMR (e.g., 25–120°C) to detect rotameric equilibria or ring puckering in the piperidine moiety. Line-shape analysis quantifies activation energy barriers .
- DFT calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to simulate NMR chemical shifts. Compare with experimental data in CDCl₃ or DMSO-d₆, adjusting for solvent polarity .
- 2D NMR : HSQC and HMBC correlations resolve ambiguous proton assignments, particularly for overlapping pyrrole and methylene signals .
Advanced: What strategies optimize the compound’s bioactivity in receptor-binding assays, given its structural similarity to BK B2 antagonists?
Methodological Answer:
Leverage insights from structurally related compounds (e.g., ):
- Pharmacophore modeling : Identify critical moieties (e.g., the pyrrole methyl group and dione oxygen) using Schrödinger’s Phase. Validate via docking (Glide SP/XP) into BK B2 receptor homology models .
- SAR studies : Modify substituents on the pyrrole ring (e.g., Cl or F at position 5) to enhance binding affinity. Measure IC₅₀ values using radioligand displacement assays (³H-bradykinin) .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., CF₃) to reduce CYP450-mediated oxidation of the piperidine ring, assessed via liver microsome assays .
Advanced: How can reaction mechanisms for unexpected byproducts (e.g., dimerization) during synthesis be elucidated?
Methodological Answer:
Mechanistic studies involve:
- Kinetic profiling : Monitor reaction progress via LC-MS at intervals (0–24 h). Identify intermediates (e.g., enolate formation) using high-resolution mass spectrometry (HRMS) .
- Isotopic labeling : Synthesize ¹³C-labeled piperidine-2,4-dione to trace carbon migration pathways during dimerization. Analyze via ¹³C NMR .
- Computational modeling : Simulate transition states (TS) with Gaussian’s QST3 method. Compare activation energies for competing pathways (e.g., Michael addition vs. aldol condensation) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Toxicity mitigation : Avoid inhalation (LD₅₀ > 300 mg/kg in rodents); store in sealed containers under nitrogen. Neutralize spills with 5% sodium bicarbonate .
- Waste disposal : Incinerate at >800°C with afterburners to prevent toxic fume release (e.g., NOx, CO) .
Advanced: What computational methods predict the compound’s solubility and crystallinity for formulation studies?
Methodological Answer:
- COSMO-RS : Predict solubility in solvents (e.g., DMSO, ethanol) using ADF software. Adjust Hansen solubility parameters (δD, δP, δH) for optimal co-solvent blends .
- Polymorph screening : Use Mercury’s Crystal Packing module to simulate lattice energies. Experimental validation via slurry bridging (acetonitrile/water) identifies stable forms .
- Hygroscopicity : TGA-DSC analysis (heating rate 10°C/min) measures water uptake. Modify crystal habits (e.g., needle vs. plate) via antisolvent addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
